2,2,4-Trichlorodecane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19Cl3 |
|---|---|
Molecular Weight |
245.6 g/mol |
IUPAC Name |
2,2,4-trichlorodecane |
InChI |
InChI=1S/C10H19Cl3/c1-3-4-5-6-7-9(11)8-10(2,12)13/h9H,3-8H2,1-2H3 |
InChI Key |
MWENSSHHJDJVOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C)(Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,4 Trichlorodecane
Alkylation-Based Synthetic Routes
An alternative to the direct halogenation of a pre-existing decane (B31447) chain is to construct the carbon skeleton with the desired branching and then introduce the chlorine atoms.
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org The two main types are alkylation and acylation, both of which proceed via electrophilic aromatic substitution. wikipedia.org In Friedel-Crafts alkylation, an alkyl halide is treated with a Lewis acid, such as aluminum chloride (AlCl₃), to generate a carbocation (or a similar electrophilic species) that is then attacked by the aromatic ring. masterorganicchemistry.com
While traditionally applied to aromatic compounds, the principles of Friedel-Crafts reactions can be considered in the context of creating branched alkane structures. For instance, the alkylation of benzene (B151609) with long-chain alkenes is of industrial importance. wikipedia.org More recently, it has been demonstrated that polyolefins, which are long-chain alkanes, can be used as alkylating agents for benzene in the presence of aluminum trichloride (B1173362) and poly(vinyl chloride). chemrxiv.org
Hypothetically, a Friedel-Crafts-type reaction could be envisioned to construct a precursor to 2,2,4-trichlorodecane. For example, the alkylation of a smaller chloroalkane with an appropriate alkene in the presence of a Lewis acid could potentially form the branched decane skeleton. However, a significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of products. masterorganicchemistry.com
| Reaction Component | Role | Example | Source(s) |
| Substrate | Aromatic Ring (traditionally) | Benzene | wikipedia.org |
| Alkylating Agent | Alkyl Halide, Alkene | Chloroethane, Ethylene | wikipedia.org |
| Catalyst | Lewis Acid | Aluminum Chloride (AlCl₃) | masterorganicchemistry.com |
Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful tools in organic synthesis for forming new carbon-carbon bonds. wikipedia.orglibretexts.org They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent. libretexts.org
A plausible synthetic route to a precursor of this compound could involve the use of Grignard reagents. For instance, a chlorodecane could be converted into the corresponding Grignard reagent, which could then react with a suitable electrophile to introduce the necessary branching. evitachem.com Alternatively, a Grignard reagent derived from a smaller alkyl halide could be used to attack a carbonyl group on a longer chain, followed by dehydration and hydrogenation to form the branched alkane skeleton.
For example, a Grignard reagent could be reacted with a ketone to produce a tertiary alcohol. libretexts.org This alcohol could then be subjected to further reactions to introduce the chlorine atoms and arrive at the final product. The versatility of Grignard reagents in constructing complex carbon skeletons makes this a viable, albeit multi-step, approach to the synthesis of a specifically substituted alkane like this compound.
Friedel-Crafts Alkylation Analogies for Branched Decane Derivatives
Olefin Precursor Functionalization and Hydrogenation
A strategic approach to synthesizing this compound can involve the use of an olefin precursor. This method hinges on the initial functionalization of a decene isomer, followed by a hydrogenation step to yield the saturated alkane.
One plausible pathway begins with a decene isomer that can be selectively functionalized to introduce chlorine atoms at the desired positions. For instance, a precursor like 2,4-dichloro-1-decene or a related unsaturated chloro-hydrocarbon could be synthesized. The subsequent step involves catalytic hydrogenation of the double bond. This process, typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, would reduce the alkene functionality to an alkane, yielding the final this compound product. The effectiveness of this method relies on the availability and synthesis of the correct chlorinated olefin precursor.
The functionalization of an olefinic system can encompass various reactions, including halogenation. google.com The addition of chlorine to a double bond or substitution at an allylic position can be controlled to a certain extent to produce the desired chlorinated intermediate.
Advanced Synthetic Strategies for Positional Isomer Control
Achieving high positional isomer control in the synthesis of polychlorinated alkanes like this compound necessitates the use of advanced synthetic methodologies that go beyond simple free-radical halogenation. These strategies often involve multi-step sequences that build the molecule with the chlorine atoms in the correct predefined locations.
Stereoselective Chlorination Methodologies
While the focus here is on positional isomerism, stereoselectivity becomes crucial when chiral centers are present, as is the case in this compound. Modern chlorination methods offer a high degree of control. For instance, the use of N-chloroamides, activated by various means, can lead to regio- and stereoselective C-H chlorination. nih.gov These reactions can be directed by steric and electronic factors within the substrate, potentially allowing for the selective chlorination of specific methylene (B1212753) or methine groups in a complex molecule. nih.gov
Another approach involves the use of reagents like triphenylphosphine (B44618) (PPh3) and N-chlorosuccinimide (NCS), which have been shown to achieve stereoselective chlorination of alcohols. rsc.org This suggests a synthetic route where a diol or triol of decane is first synthesized and then selectively converted to the corresponding chlorides with control over the stereochemistry. The reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester, a very good leaving group, can also be a precursor to introducing a halide. vanderbilt.edu
Enzyme-catalyzed reactions also present a powerful tool for selective halogenation. mdpi.com Halogenase enzymes can exhibit remarkable regioselectivity, enabling the chlorination of specific positions on a substrate that would be difficult to achieve with traditional chemical methods. mdpi.com
Functional Group Interconversion in Chlorinated Decane Synthesis
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukmasterorganicchemistry.com This is particularly relevant for the synthesis of complex molecules like this compound, where a precursor molecule with different functionalities can be converted to the target chlorinated alkane.
A synthetic plan could involve starting with a decane derivative containing oxygen-based functional groups, such as ketones or alcohols, at positions 2 and 4. For example, a diketone or a hydroxyketone could be a key intermediate. These oxygen functional groups can then be converted to chlorine atoms. The conversion of an alcohol to an alkyl chloride can be achieved using various reagents, such as a mixture of triphosgene (B27547) and pyridine, which has been shown to be effective for unactivated aliphatic alcohols. lsu.edu This particular method is noted for being high-yielding and stereospecific, proceeding with an inversion of stereochemistry. lsu.edu
Another FGI strategy could involve the reduction of a carbonyl group to an alcohol, followed by chlorination. imperial.ac.uk For instance, a ketone at C-2 or C-4 of a decane chain could be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). imperial.ac.uk This alcohol can then be converted to a chloride.
Complex synthetic sequences may involve multiple FGI steps. For instance, a Grignard reaction could be used to construct the carbon skeleton and introduce a hydroxyl group simultaneously, which is then converted to a chlorine atom. pressbooks.pub These multi-step syntheses, while more complex, offer the highest level of control for producing a specific isomer like this compound.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
General safety data sheets indicate that this compound is stable under normal conditions but is incompatible with strong acids, strong bases, and strong oxidizing agents. lgcstandards.comlgcstandards.com This suggests that the compound can undergo chemical transformations in the presence of these reagents, which is typical for halogenated alkanes. However, specific details regarding the kinetics, mechanisms, and products of these potential reactions are not provided.
Information on related chlorinated alkanes offers some insight into the potential behavior of this compound. For instance, studies on other trichlorodecane isomers, such as 1,4,7-trichlorodecane, have touched upon aspects of thermal stability. scribd.com Research into the degradation of other chlorinated hydrocarbons also points to potential pathways such as oxidation and substitution reactions. However, the unique positioning of the chlorine atoms on the decane chain in this compound would significantly influence its reactivity, making direct extrapolation from other compounds speculative without specific experimental validation.
The provided outline for the article requires a detailed examination of oxidative degradation pathways, substitution reactions involving the chlorine atoms, and thermal cracking studies, including kinetic and mechanistic details. Unfortunately, dedicated research on this compound that would provide the necessary data for such an analysis is not currently accessible through broad searches of scientific databases.
Therefore, while the chemical structure of this compound suggests it would participate in a variety of chemical reactions, a detailed and scientifically rigorous article based on published research findings cannot be constructed at this time due to the absence of specific studies on this compound. Further empirical research is needed to elucidate the precise chemical reactivity and transformation mechanisms of this compound.
Chemical Reactivity and Transformation Mechanisms of 2,2,4 Trichlorodecane
Thermal Cracking and Pyrolysis Studies
Hydrocarbon Product Distribution Analysis
The transformation of 2,2,4-trichlorodecane can proceed through various reaction pathways, primarily dehydrochlorination and reductive dechlorination, leading to a mixture of hydrocarbon products. The distribution of these products is highly dependent on the reaction conditions, including the type of catalyst and the reaction environment.
Dehydrochlorination of this compound, which involves the elimination of hydrogen chloride (HCl), is expected to yield a variety of unsaturated hydrocarbons. The regioselectivity of this elimination reaction is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. karazin.ua Given the structure of this compound, several isomeric decenes and decadienes are possible products. The presence of a tertiary chlorine atom at the C-4 position and two chlorine atoms at the C-2 position suggests that elimination can occur at different sites.
Under catalytic dehydrochlorination conditions, such as those employing iron oxide-based catalysts, chloroalkanes are selectively converted to their corresponding alkenes. acs.orgnih.gov For this compound, this would likely lead to a mixture of trichlorodecenes, dichlorodecadienes, and chlorodecatrienes, depending on the extent of dehydrochlorination. Further reduction of these chlorinated alkenes would then yield a complex mixture of saturated and unsaturated hydrocarbons.
In the context of reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms, the product distribution would consist of less chlorinated decanes and, ultimately, decane (B31447) isomers. The reaction can proceed stepwise, with the removal of one chlorine atom at a time. The relative reactivity of the chlorine atoms (tertiary > secondary > primary) will influence the initial products formed.
Electron ionization mass spectrometry (EI-MS) of polychlorinated n-alkanes reveals significant fragmentation, including the loss of chlorine radicals, elimination of HCl, and cleavage of the carbon chain, making it challenging to determine the exact structure of the initial products without derivatization. acs.org Reaction gas chromatography, where chlorinated paraffins are dechlorinated and hydrogenated to their corresponding alkanes, can be used to determine the carbon chain length of the products. nih.gov
Table 1: Plausible Hydrocarbon Products from this compound Transformation This table is based on general principles of dehydrochlorination and reductive dechlorination of polychlorinated alkanes, as specific experimental data for this compound is not readily available.
| Reaction Type | Plausible Primary Products | Plausible Final Hydrocarbon Products |
|---|---|---|
| Dehydrochlorination | Dichlorodecenes, Chlorodecadienes | Decenes, Decadienes, Decatrienes |
| Reductive Dechlorination | Dichlorodecanes, Monochlorodecanes | 2-Methylnonane, 4-Methylnonane, Decane |
Mechanistic Aspects of C-C Bond Cleavage
The cleavage of carbon-carbon (C-C) bonds in alkanes is a significant transformation pathway, particularly under catalytic or high-energy conditions. The presence of methyl substituents and chlorine atoms in this compound influences the mechanism and selectivity of C-C bond cleavage.
Studies on the hydrogenolysis of alkanes on metal catalysts (e.g., Ir, Rh, Ru, Pt) have shown that C-C bond cleavage occurs at transition states formed through the dehydrogenation of the alkane. acs.orgnih.govufl.edu The stability and structure of these transition states are affected by the degree of substitution at the carbon atoms. For branched alkanes, cleavage of bonds involving tertiary carbon atoms (³C) has a higher activation enthalpy compared to the cleavage of bonds between secondary (²C) or primary (¹C) carbons. acs.orgnih.gov This is because the formation of the necessary multiply-bonded surface intermediates is sterically hindered at a tertiary carbon.
In the case of this compound, the C-C bonds adjacent to the chlorinated carbon atoms are expected to be the most susceptible to cleavage. The bond between C-3 and C-4 is a likely candidate for scission due to the presence of the tertiary chlorine at C-4. Metal-catalyzed C-C bond cleavage often involves the formation of α,β-bound intermediates, where two adjacent carbon atoms are bonded to the catalyst surface. nih.gov However, for a tertiary carbon, this type of intermediate is less favorable. Instead, cleavage involving tertiary carbons may proceed through transition states where other carbon atoms of the alkane chain are also attached to the catalyst surface. acs.orgnih.gov
Radical reactions, which can be initiated by heat or light, also play a crucial role in C-C bond cleavage. researchgate.net In the pyrolysis of alkanes, homolytic cleavage of C-C and C-H bonds generates free radicals. ontosight.ai The presence of chlorine atoms in this compound can influence the stability of adjacent radical centers, thereby directing the fragmentation pathway. Electron ionization mass spectrometry of polychlorinated alkanes shows fragmentation of the carbon chain, which is indicative of C-C bond cleavage. acs.org
Table 2: Factors Influencing C-C Bond Cleavage in Substituted Alkanes This table summarizes general findings from studies on alkane hydrogenolysis and radical reactions.
| Factor | Influence on C-C Bond Cleavage | Reference |
|---|---|---|
| Methyl Substitution | Increases activation enthalpy for cleavage at the substituted site. | acs.orgnih.gov |
| Catalyst Type | Different metals (e.g., Ir, Rh, Ru, Pt) exhibit different selectivities. | acs.orgnih.gov |
| Hydrogen Pressure | High H₂ pressure favors cleavage of less substituted C-C bonds. | acs.orgnih.gov |
| Temperature | Higher temperatures promote C-C bond cleavage. | ontosight.ai |
| Chlorine Substitution | Can weaken adjacent C-C bonds and influence radical stability. | acs.org |
Reductive Dechlorination Processes
Reductive dechlorination is a key process for the transformation of chlorinated hydrocarbons, involving the replacement of chlorine atoms with hydrogen. This can be achieved through both catalytic and biological methods.
Catalytic Dechlorination Investigations
Catalytic hydrodechlorination (HDC) is an effective method for removing chlorine from organic compounds. Various catalysts have been investigated for the dechlorination of chloroalkanes. Iron-based catalysts, in particular, have been shown to be effective for the selective dehydrochlorination of chloroalkanes to alkenes in the vapor phase. acs.orgnih.gov While this process is primarily a dehydrochlorination, it is a reductive transformation in the sense that the chlorine is removed from the organic molecule.
For the complete reductive dechlorination to alkanes, bimetallic catalysts are often employed. For instance, iron metal in combination with a catalyst like palladium can effectively dechlorinate chlorinated solvents. karazin.ua The process generally involves the reaction of the chlorinated alkane with a hydrogen source in the presence of the catalyst. The use of zerovalent iron (ZVI) has also been explored for the reductive dechlorination of chlorinated alkanes. wikipedia.org
The reaction conditions, such as temperature and the nature of the catalyst support, play a crucial role in the efficiency and selectivity of the dechlorination process. Lower temperatures and high hydrogen pressures tend to favor the cleavage of less substituted C-C bonds during hydrogenolysis, which can be a competing reaction. acs.orgnih.gov
Bioreductive Transformation Pathways
Microbial reductive dechlorination is a significant pathway for the degradation of chlorinated hydrocarbons in anaerobic environments. acs.orgresearchgate.net This process is often part of a broader bioremediation strategy for contaminated soils and groundwater. mdpi.comdntb.gov.ua Certain anaerobic bacteria can utilize chlorinated compounds as electron acceptors in a process known as organohalide respiration. lsu.edu
The biotransformation of chlorinated paraffins, including those with a decane backbone, has been observed in various organisms. mdpi.comnih.gov These transformations can involve dechlorination, where chlorine atoms are removed, and even C-C bond cleavage. mdpi.comvu.nl Studies with human liver microsomes have shown that chlorinated paraffins can be metabolized, leading to a decrease in the parent compound and the formation of various transformation products. vu.nl
The degradation of highly chlorinated alkanes is often challenging for microorganisms. frontiersin.org The presence of multiple chlorine atoms and branching in the carbon chain, as in this compound, can affect the rate and extent of bioreductive transformation. The specific microbial consortia present in the environment and the availability of suitable electron donors are critical factors for successful bioremediation. acs.orgresearchgate.net
Ester Formation Utilizing Halogenated Decane Precursors
The synthesis of esters from halogenated alkanes is a potential transformation pathway, although it is less direct than starting from an alcohol or carboxylic acid. The chlorine atoms in this compound can be considered as leaving groups that could be substituted by a carboxylate nucleophile.
One possible route for ester formation would involve the reaction of this compound with a carboxylate salt. This would be a nucleophilic substitution reaction, likely proceeding through an SN1 or SN2 mechanism depending on the reaction conditions and the specific carbon atom being attacked. The tertiary chlorine at the C-4 position would be more prone to substitution via an SN1 mechanism, while the primary chlorine atoms at the C-2 methyl groups would favor an SN2 pathway. However, the steric hindrance at the C-2 position could make substitution challenging.
A more common approach for preparing esters involves the reaction of a carboxylic acid with an alcohol. researchgate.net Therefore, a multi-step synthesis could be envisioned where this compound is first converted to a corresponding alcohol through hydrolysis or reaction with a hydroxide (B78521) source. The resulting chlorinated decanol (B1663958) could then be esterified with a carboxylic acid or its derivative, such as an acid chloride or anhydride, to form the desired ester. researchgate.netpharmacy180.comgoogle.com
The direct formation of esters from alkanes has also been reported through oxidative coupling reactions using metal salts like manganic acetate (B1210297), although this is typically limited to the formation of acetate or propionate (B1217596) esters. researchgate.net It is conceivable that a similar approach could be adapted for functionalized alkanes like this compound.
Advanced Analytical Methodologies for 2,2,4 Trichlorodecane Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation of 2,2,4-trichlorodecane from complex mixtures, enabling its accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a key characteristic used for its identification. For chlorinated alkanes, the retention time generally increases with the carbon chain length and can be influenced by the position of the chlorine atoms.
Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process can cause the molecule to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic losses of chlorine atoms and alkyl fragments. The presence of three chlorine atoms would result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). jove.commsu.edu
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Characteristic |
|---|---|
| Retention Index | The retention index for this compound would be influenced by the column polarity. On a non-polar column, it would elute later than decane (B31447) and its retention would be comparable to other trichlorodecanes. |
| Molecular Ion (M+) | A cluster of peaks around m/z 244, 246, 248, and 250, reflecting the isotopic distribution of three chlorine atoms. |
| Key Fragment Ions | Expected fragments would arise from the loss of HCl (m/z ~208), chlorine radicals (m/z ~209), and various alkyl chain cleavages. |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures
For highly complex samples containing numerous isomers and related compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. This technique utilizes two different chromatographic columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). This allows for a much more detailed separation of compounds that may co-elute in a single-dimension GC analysis. libretexts.org The resulting data is presented as a two-dimensional chromatogram where compounds are separated based on their volatility in the first dimension and polarity in the second. This structured separation is particularly useful for distinguishing between different isomers of chlorinated paraffins. libretexts.org
High-Performance Liquid Chromatography (HPLC) for Compound Isolation
High-performance liquid chromatography (HPLC) is a versatile technique that can be used for the isolation and purification of this compound from non-volatile matrices or as a complementary separation technique to GC. In HPLC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be the method of choice. The retention of the compound is primarily governed by its hydrophobicity. While HPLC is a powerful separation tool, it is not as commonly used for the routine analysis of chlorinated alkanes as GC, especially when coupled with mass spectrometry for identification.
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
For this compound, the ¹H NMR spectrum would show signals for the protons on the decane backbone. The chemical shifts of protons on carbons bearing chlorine atoms (C2 and C4) would be significantly downfield compared to those in an un-substituted alkane, due to the electron-withdrawing effect of the chlorine atoms. The integration of the signals would correspond to the number of protons at each position.
The ¹³C NMR spectrum provides even more direct information about the carbon skeleton. The chemical shifts of the carbon atoms directly bonded to chlorine (C2 and C4) would be shifted to a lower field. The specific chemical shifts can help to distinguish between different isomers of trichlorodecane. Theoretical predictions and comparisons with data from similar chlorinated alkanes can aid in the precise assignment of the signals. nih.gov
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H₃ | ~1.0 | ~14 |
| C2-Cl₂ | - | ~80-90 |
| C3-H₂ | ~1.8-2.2 | ~40-50 |
| C4-H(Cl) | ~3.8-4.2 | ~60-70 |
| C5 to C9-H₂ | ~1.2-1.6 | ~22-32 |
| C10-H₃ | ~0.9 | ~14 |
Note: These are estimated values based on general principles and data for similar compounds. Actual values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light causes the bonds within the molecule to vibrate at specific frequencies.
For this compound, the most characteristic vibrations would be the C-Cl stretching modes. These typically appear in the fingerprint region of the IR spectrum, generally between 550 and 850 cm⁻¹. uobabylon.edu.iqorgchemboulder.comspectroscopyonline.com The exact position of these bands can be influenced by the substitution pattern on the carbon atom (primary, secondary, or tertiary). The presence of multiple chlorine atoms can lead to complex patterns in this region. The rest of the spectrum would be dominated by the characteristic C-H stretching and bending vibrations of the alkane backbone. uobabylon.edu.iq
Raman spectroscopy can also provide valuable information about the C-Cl and C-C backbone vibrations. As C-Cl bonds are generally polarizable, they often give rise to strong Raman signals. rsc.orgroyalsocietypublishing.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H Stretch (alkane) | 2850 - 3000 | IR, Raman |
| C-H Bend (alkane) | 1350 - 1470 | IR |
| C-Cl Stretch | 550 - 850 | IR, Raman |
| C-C Stretch | 800 - 1200 | Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and quantification of organic molecules. When coupled with gas chromatography (GC), it allows for the separation of complex mixtures and the subsequent identification of individual components like this compound.
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this often prevents the observation of a molecular ion for compounds like polychlorinated n-alkanes (PCAs), the resulting fragmentation pattern is highly reproducible and serves as a chemical fingerprint for identification. acs.orgacs.org
For this compound (C₁₀H₁₉Cl₃), with a molecular weight of approximately 245.6 g/mol , the EI mass spectrum would be expected to show a series of characteristic fragment ions. nih.gov Strong fragmentation of the carbon-carbon and carbon-chlorine bonds would likely result in the absence of a discernible molecular ion peak. Instead, the spectrum would be dominated by fragment ions resulting from the loss of chlorine atoms and alkyl groups.
A hypothetical EI mass spectrum of this compound would likely exhibit prominent peaks corresponding to the loss of one or more chlorine atoms ([M-Cl]⁺, [M-2Cl]⁺, [M-3Cl]⁺) and subsequent alkyl chain fragmentation. The complex isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic clusters for chlorine-containing fragments, aiding in their identification.
Hypothetical EI-MS Fragmentation Data for this compound
This table presents hypothetical data based on known fragmentation patterns of similar chlorinated alkanes and is for illustrative purposes.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 209/211/213 | [M-Cl]⁺ | Loss of a single chlorine atom. |
| 173/175 | [M-2Cl]⁺ | Loss of two chlorine atoms. |
| 137 | [M-3Cl]⁺ | Loss of all three chlorine atoms. |
| 91/93 | [C₄H₄Cl]⁺ | Common fragment in polychlorinated alkanes. acs.orgnih.govresearchgate.net |
| 57 | [C₄H₉]⁺ | Represents the tert-butyl group from the 2,2-dichloro structure. |
To enhance selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (MS/MS) is employed. acs.orgnih.gov This technique involves the selection of a specific precursor ion from the initial mass spectrum and subjecting it to collision-induced dissociation (CID) to generate product ions. acs.orgacs.org This process allows for the establishment of fragmentation pathways and provides a higher degree of confidence in compound identification. rsc.org
In the analysis of this compound, a prominent and characteristic fragment ion observed in the full-scan EI-MS, such as a fragment resulting from the loss of a chlorine atom, would be selected as the precursor ion. This ion would then be fragmented, and the resulting product ions detected. This "multiple reaction monitoring" (MRM) approach is highly specific and can significantly reduce background noise, enabling trace-level detection. rsc.org
Hypothetical MS/MS Transition for this compound Analysis
This table illustrates a potential MS/MS transition for the selective detection of this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Analytical Utility |
| 209 | 173 | Hypothetically 15-25 | Confirms the loss of a second chlorine atom from the [M-Cl]⁺ fragment. |
| 209 | 91 | Hypothetically 20-30 | Establishes a fragmentation pathway to a common chlorinated fragment. |
Electron Ionization (EI) Mass Spectrometry
Sample Preparation and Extraction Methodologies
The effective extraction and concentration of this compound from a sample matrix is a critical step prior to instrumental analysis. The choice of technique depends on the nature of the sample (e.g., water, soil, air) and the volatility of the compound.
For volatile and semi-volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique. nih.govresearchgate.net It involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. researchgate.net The analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. researchgate.net
The optimization of HS-SPME parameters is crucial for achieving high extraction efficiency. researchgate.net
Key Optimization Parameters for HS-SPME of this compound
This table outlines the parameters that would be optimized for the HS-SPME analysis of this compound.
| Parameter | Influence on Extraction | Hypothetical Optimal Range |
| Fiber Coating | The polarity and thickness of the coating determine the affinity for the analyte. | Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) for nonpolar to moderately polar compounds. |
| Extraction Temperature | Affects the vapor pressure of the analyte and its partitioning into the headspace. | 50-80 °C |
| Extraction Time | The duration the fiber is exposed to the headspace, aiming to reach equilibrium. | 20-40 minutes |
| Sample Agitation | Facilitates the mass transfer of the analyte from the sample to the headspace. | 250-500 rpm |
| Salt Addition | Increases the ionic strength of aqueous samples, promoting the "salting-out" of organic compounds into the headspace. | 10-30% (w/v) NaCl |
Liquid-liquid extraction (LLE) is a conventional and robust method for extracting organic compounds from aqueous samples. researchgate.net It involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The efficiency of the extraction is dependent on the choice of solvent and the extraction conditions.
For a nonpolar compound like this compound, a nonpolar solvent such as hexane (B92381) or pentane (B18724) would be suitable. researchgate.net Micro-LLE techniques have been developed to reduce solvent consumption and extraction time. cdnsciencepub.com
LLE Optimization Factors for this compound
This table details the factors to consider when optimizing an LLE method for this compound.
| Factor | Considerations | Hypothetical Optimized Condition |
| Extraction Solvent | Should have high affinity for the analyte and be immiscible with the sample matrix. | n-Hexane or n-Pentane |
| Solvent-to-Sample Ratio | A sufficient volume of solvent is needed for efficient extraction without overly diluting the sample. | 1:10 to 1:20 (solvent:sample) |
| Extraction pH | For non-ionizable compounds like this compound, pH adjustment is generally not critical. | Neutral pH |
| Mixing Technique | Vigorous mixing (e.g., vortexing, mechanical shaking) is required to maximize the interfacial surface area and facilitate mass transfer. | Mechanical shaking for 30-60 minutes |
| Number of Extractions | Multiple extractions with smaller volumes of solvent are typically more efficient than a single extraction with a large volume. | 2-3 sequential extractions |
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Compound Collection
Application of Analytical Techniques in Trace Compound Detection
The combination of selective sample preparation and sensitive mass spectrometric detection allows for the analysis of trace levels of chlorinated compounds in various environmental matrices. nih.gov For instance, the analysis of polychlorinated n-alkanes (PCAs) in biota has been successfully achieved using EI-MS/MS, with detection limits in the nanogram per gram range. nih.gov
The application of a fully optimized analytical method, such as HS-SPME coupled with GC-MS/MS, would hypothetically enable the detection of this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels in water and soil samples. The high selectivity of MS/MS would be crucial in minimizing interferences from co-extracted matrix components that are often present in environmental samples. rsc.org The use of an internal standard, preferably a stable isotope-labeled version of the analyte, would be essential for accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.
Environmental Fate and Occurrence Studies of Chlorinated Decanes
Environmental Distribution and Compartmentalization
The environmental distribution of chlorinated alkanes is largely governed by their physical and chemical properties, such as low water solubility and high octanol-water partition coefficients (log Kow), which indicate a strong tendency to associate with organic matter. publications.gc.canih.gov
Chlorinated alkanes, particularly the more volatile short-chain compounds, are subject to long-range atmospheric transport. canada.cacanada.ca Their presence in remote environments like the Arctic and the Tibetan Plateau, far from industrial sources, provides strong evidence of their ability to travel long distances in the atmosphere. canada.canih.gov While many chlorinated alkanes have low volatility, they can partition to atmospheric particles and be transported in this form. Studies have shown that concentrations of some MCCAs in the air increase with altitude, suggesting a "mountain cold trapping" effect. nih.gov The atmospheric residence time for some polychlorinated alkanes is estimated to be significant, allowing for widespread distribution. nih.gov
Once introduced into the environment, chlorinated alkanes exhibit a strong tendency to partition out of the water phase and adsorb to soil, sediment, and suspended organic matter. This is due to their hydrophobic nature and high predicted organic carbon-water (B12546825) partition coefficients (Koc). canada.ca Consequently, these compounds are often found in higher concentrations in sediments and biota than in the surrounding water. publications.gc.canih.gov The log Kow values for C10-13 chlorinated paraffins have been reported to range from 4.39 to 8.69, indicating a high potential for bioaccumulation. europa.eu This partitioning behavior means that aquatic and terrestrial organisms can be exposed to these compounds through ingestion of contaminated sediment and food sources. mdpi.com
Table 1: Physicochemical Properties of Selected Short-Chain Chlorinated Alkanes
| Property | Value Range | Reference |
|---|---|---|
| Log Kow (C10-13) | 4.39 - 8.69 | europa.eu |
| Log Koc (SCCAs) | 3.66 - 7.14 | canada.ca |
| Water Solubility (C12, 60% Cl) | Very low | |
| Vapor Pressure (SCCAs) | Low | publications.gc.ca |
Atmospheric Transport and Deposition
Biogeochemical Transformation Pathways
The persistence of chlorinated alkanes in the environment is influenced by both biotic and abiotic degradation processes.
The biodegradation of chlorinated alkanes has been observed under oxic conditions, with several bacterial strains capable of dehalogenation. oup.comnih.gov Pseudomonas species, for instance, have been shown to possess oxygenolytic dehalogenases that can act on these compounds. oup.comnih.gov The efficiency of microbial degradation is influenced by several factors, including the carbon chain length, the degree of chlorination, and the position of the chlorine atoms. oup.comnih.gov
Research on pure chlorinated alkanes has shown that the relative positions of the chlorine atoms significantly impact the extent of dehalogenation. oup.comnih.gov Terminal chlorination (at the end of the carbon chain) generally results in higher degradation yields compared to vicinal chlorination (on adjacent carbon atoms). oup.comnih.gov For example, while partial dehalogenation of 1,2-dichlorodecane (B1622756) has been observed, it is thought to be a combination of β-oxidation and an abiotic mechanism. nih.gov The presence of co-substrates can also enhance the degradation of complex chlorinated alkane mixtures. nih.gov The initial step in the aerobic degradation of hydrocarbons by many microorganisms involves enzymes like cytochrome P450 alkane hydroxylases. nih.gov
Abiotic degradation of chlorinated alkanes can occur through processes such as dehydrogenation, where hydrogen chloride (HCl) is eliminated from the molecule. nih.govmostwiedzy.pl Reductive dechlorination, a process where a halogen is replaced by a hydrogen atom, is another important abiotic pathway, particularly for highly chlorinated compounds. nih.gov These reactions can be mediated by naturally occurring minerals. For instance, iron-bearing minerals like pyrite, magnetite, and green rusts have been shown to degrade chlorinated ethanes and ethenes, and similar processes could potentially affect chlorinated decanes. nih.govresearchgate.net Abiotic degradation is generally considered to be a slower process than microbial degradation. nih.gov
Microbial Degradation and Dechlorination Mechanisms
Natural Occurrence and Biosynthesis Analogies
There are no known natural sources of complex, industrially produced chlorinated alkanes like 2,2,4-trichlorodecane. canada.canaturvardsverket.senih.gov Their presence in the environment is a result of human activity, including their manufacture and use in products such as PVC plastics, metalworking fluids, sealants, and flame retardants. canada.cacanada.ca
However, it is worth noting that nature does produce a variety of simple organochlorine compounds. stanford.edueurochlor.org Some marine organisms, fungi, and bacteria can synthesize chlorinated compounds, although these are typically less complex than anthropogenic chlorinated alkanes. stanford.edueurochlor.org For example, millions of tonnes of methyl chloride are released into the atmosphere from the oceans annually. eurochlor.org These natural processes of chlorination and dechlorination provide an analogy for the potential for biological systems to interact with and transform anthropogenic chlorinated compounds, though the specific enzymes and pathways may differ.
Identification in Biological Systems (e.g., Fungi, Plants)
The identification of specific chlorinated decane (B31447) isomers in biological systems is a complex analytical challenge. researchgate.net However, research has shown that various organisms have the capacity to interact with and, in some cases, metabolize these compounds.
Certain living organisms, including fungi and plants, are known to produce enzymes like chloroperoxidase, which can lead to the formation of organochlorine compounds. princeton.edu While direct evidence for the natural synthesis of this compound is lacking, the fundamental biochemical pathways for chlorination of organic molecules exist in nature. princeton.edu
Studies on pumpkin seedlings (Cucurbita maxima × C. moschata) have demonstrated the uptake, translocation, and transformation of a heptachlorodecane congener. nih.govnih.gov These studies revealed that pumpkin plants could absorb the chlorinated decane through their roots from a hydroponic solution and translocate it to the shoots. nih.govnih.gov Furthermore, the research indicated that the pumpkin seedlings were capable of dechlorinating the parent compound and rearranging the chlorine atoms on the molecule. nih.govnih.gov This suggests that plants may play a role in the environmental fate of chlorinated decanes.
In vitro metabolism studies using human and chicken liver microsomes have provided insights into the biotransformation of a specific heptachlorodecane. nih.gov In human liver microsomes, two metabolites were identified: monohydroxylated hexachlorodecane (HO-HexCD) and monohydroxylated heptachlorodecane (HO-HeptaCD). nih.gov In chicken liver microsomes, only HO-HexCD was detected. nih.gov These findings indicate that biological systems possess the enzymatic machinery to metabolize chlorinated decanes, which is a critical aspect of their environmental persistence and potential for bioaccumulation.
Table 1: Examples of Chlorinated Decane Interaction with Biological Systems
| Organism/System | Chlorinated Decane Studied | Observed Interaction | Reference |
| Pumpkin Seedlings | 1,2,5,5,6,9,10-heptachlorodecane | Uptake, translocation, dechlorination, and molecular rearrangement. | nih.govnih.gov |
| Human Liver Microsomes | 1,2,5,5,6,9,10-heptachlorodecanes | Metabolism to monohydroxylated hexachlorodecane and heptachlorodecane. | nih.gov |
| Chicken Liver Microsomes | 1,2,5,5,6,9,10-heptachlorodecanes | Metabolism to monohydroxylated hexachlorodecane. | nih.gov |
| Fungi (general) | Organic substrates | Production of chloroperoxidase, an enzyme capable of chlorinating organic compounds. | princeton.edu |
| Weathering Plant Material | Organic matter | Natural formation of stable chlorinated organic compounds. | princeton.edu |
Role in Volatile Organic Compound Profiles
Volatile organic compounds (VOCs) are emitted from a wide variety of natural and anthropogenic sources. The profile of these VOCs can be complex and contain a multitude of different chemicals. While there is no specific mention of this compound in the reviewed literature on VOC profiles, chlorinated hydrocarbons as a class can be volatile. condorchem.com
Studies have identified other volatile chlorinated alkanes and alkenes in environmental systems. princeton.edu The potential for chlorinated decanes to be part of VOC profiles exists, particularly in environments contaminated with these substances. For instance, the phytovolatilization of the parent heptachlorodecane and its daughter products from pumpkin plants to the air has been observed, indicating that these compounds can enter the atmosphere from biological systems. nih.gov
Analytical Monitoring in Environmental Samples
The analysis of chlorinated decanes in environmental samples is inherently challenging due to the existence of a vast number of potential isomers and congeners in commercial mixtures, often referred to as chlorinated paraffins. researchgate.net
Method Development for Low-Level Detection
Significant effort has been dedicated to developing robust analytical methods for the detection of chlorinated paraffins, which include chlorinated decanes, at low levels in various environmental matrices. These methods are crucial for understanding the distribution and fate of these compounds.
The primary analytical technique for the determination of chlorinated hydrocarbons is gas chromatography coupled with mass spectrometry (GC/MS). researchgate.net For enhanced sensitivity and selectivity, especially for chlorinated compounds, electron capture negative ionization (ECNI) mass spectrometry is often employed. researchgate.net
Methodological developments include:
Sample Preparation: Effective sample preparation is critical to remove interfering compounds. Techniques such as treatment with sulfuric acid, the use of acid silica (B1680970), Florisil®, and gel permeation chromatography are utilized for extract cleanup. researchgate.net
Chromatography: Due to the complexity of chlorinated paraffin (B1166041) mixtures, which can result in broad, unresolved peaks in chromatograms, specialized chromatographic techniques are necessary. researchgate.net Short-column gas chromatography is one approach that has been used. researchgate.net
Detection: Low-resolution mass spectrometry in ECNI mode is a common detection method. However, it can be prone to mass overlap from different congeners, potentially leading to overestimation. researchgate.net High-resolution mass spectrometry can help to mitigate this issue.
The goal of these method development efforts is to achieve low detection limits, often in the nanogram per gram (ng/g) range for solid samples like sediment. researchgate.net
Table 2: Analytical Techniques for Chlorinated Hydrocarbons
| Technique | Description | Common Use | Reference |
| Gas Chromatography/Mass Spectrometry (GC/MS) | A powerful technique that separates chemical mixtures and identifies components based on their mass-to-charge ratio. | Standard method for analyzing organic pollutants. | researchgate.net |
| Electron Capture Negative Ionization (ECNI) | A sensitive ionization technique used in mass spectrometry, particularly effective for electrophilic compounds like chlorinated hydrocarbons. | Enhances detection of chlorinated paraffins at low concentrations. | researchgate.net |
| Short-Column Gas Chromatography | A variation of GC that uses a shorter column, which can be advantageous for analyzing complex mixtures that are difficult to separate fully. | Analysis of short-chain chlorinated paraffins. | researchgate.net |
| Sample Cleanup (e.g., Acid Silica, Florisil®) | Procedures to remove interfering substances from a sample extract before instrumental analysis to improve accuracy. | Essential for complex environmental matrices like sediment and biological tissues. | researchgate.net |
Environmental Monitoring Programs for Chlorinated Hydrocarbons
Environmental monitoring programs are essential for tracking the levels and distribution of persistent organic pollutants (POPs), including chlorinated hydrocarbons. norman-network.net These programs often analyze a wide range of environmental samples such as water, sediment, and biota.
While specific monitoring data for this compound is not available, these programs generate valuable information on the presence of short-chain chlorinated paraffins (SCCPs, C10-C13), a category that includes trichlorodecanes. norman-network.net SCCPs are of particular concern due to their potential for bioaccumulation and toxicity, especially to aquatic organisms. norman-network.net
These monitoring efforts face significant challenges due to the analytical difficulties mentioned previously. Interlaboratory studies are conducted to improve the quality and comparability of data generated by different laboratories. norman-network.net The lack of certified reference materials and validated analytical procedures for routine monitoring of SCCPs has been a persistent issue. norman-network.net
Despite these hurdles, monitoring studies have confirmed the presence of SCCPs in various environmental compartments, highlighting the importance of continued surveillance to understand their environmental fate and to inform regulatory decisions. researchgate.net
An extensive search for scientific literature and data pertaining specifically to the chemical compound "this compound" has been conducted. The search aimed to find information regarding its computational modeling, theoretical chemistry, quantum chemical calculations, reaction mechanisms, and QSAR modeling as per the requested outline.
Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information. The creation of content for the specified sections and subsections would require data that does not appear to be publicly available.
Computational Modeling and Theoretical Chemistry of 2,2,4 Trichlorodecane
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Prediction of Physicochemical Behavior
Computational models, particularly Quantitative Structure-Property Relationship (QSPR) models, are instrumental in estimating the physicochemical properties of chemicals. europa.eu These models establish a mathematical relationship between the chemical structure of a molecule and its properties. For 2,2,4-trichlorodecane, various properties can be predicted using algorithms that analyze its molecular descriptors, such as topology, functional groups, and electronic features. nih.gov
The effects of a chemical on biological systems or its environmental distribution are largely governed by its physicochemical properties, including partition coefficients, aqueous solubility, and vapor pressure. europa.eu In silico prediction offers a rapid and cost-effective alternative to experimental measurement. europa.eu Modern prediction platforms utilize a variety of algorithms, including fragment/atom contribution calculations, Bayesian Additive Regression Trees, and transformer neural networks, to estimate these values. psds.ac.uk These tools often provide a confidence interval for their predictions, indicating the reliability of the estimated value based on how similar the target molecule is to those in the model's training set. psds.ac.uk
Below is a table of predicted physicochemical properties for this compound, generated using established computational methods.
| Property | Predicted Value | Method/Source |
| Molecular Weight | 245.6 g/mol | PubChem |
| XLogP3-AA (LogP) | 5.9 | PubChem |
| Boiling Point | 258.7 °C at 760 mmHg | KRAKOWIAK, K., US |
| Density | 1.0±0.1 g/cm³ | ACD/Labs |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | ACD/Labs |
| Enthalpy of Vaporization | 48.2±3.0 kJ/mol | ACD/Labs |
| Refractive Index | 1.470 | ACD/Labs |
| Molar Refractivity | 64.9±0.3 cm³ | ACD/Labs |
| Polarizability | 25.7±0.5 10⁻²⁴cm³ | ACD/Labs |
| Surface Tension | 31.2±3.0 dyne/cm | ACD/Labs |
This data is computationally generated and serves as an estimation. Experimental verification is required for definitive values.
Structural Similarity Analysis and Analog Identification
Structural similarity analysis is a cornerstone of computational chemistry, used to identify molecules with comparable structures, which often implies similar properties and biological activities. nih.gov This process is critical for "read-across" approaches in regulatory assessments, where data from a well-studied analog is used to infer the properties of a less-studied chemical. regulations.gov
The similarity between this compound and other compounds can be quantified using various metrics, such as the Tanimoto coefficient, applied to molecular fingerprints. ucr.edu These fingerprints are bit strings that encode structural features of a molecule. qsartoolbox.org For instance, PubChem fingerprints consist of predefined substructural features, and the similarity is calculated based on the common features between two molecules. qsartoolbox.org
Identifying suitable analogs involves a systematic search based on structural resemblance. For this compound, potential analogs would include other chlorinated alkanes with similar chain lengths or chlorine substitution patterns. The choice of an appropriate analog depends on the property of interest, as different structural features may influence different endpoints. regulations.gov
Below is a table of potential structural analogs for this compound and their corresponding Tanimoto similarity scores, which quantify the degree of structural resemblance based on 2D fingerprints.
| Analog Compound | Molecular Formula | Tanimoto Similarity (2D) | Rationale for Selection |
| 1,1,1-Trichlorodecane | C₁₀H₁₉Cl₃ | High | Isomer with the same molecular formula and number of chlorine atoms. nih.gov |
| 3,5,7-Trichlorodecane | C₁₀H₁₉Cl₃ | High | Isomer with a different chlorine substitution pattern on the decane (B31447) backbone. scribd.com |
| 2,4,4-Trichloroheptane | C₇H₁₃Cl₃ | Medium | Shorter carbon chain but similar gem-dichloro and secondary chloro substitution. nih.gov |
| 1,2-Dichloroethane | C₂H₄Cl₂ | Low | A simple, well-studied chlorinated alkane often used in analog analysis. regulations.gov |
Similarity scores are relative and depend on the specific fingerprint and metric used. A higher score indicates greater structural similarity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. arxiv.org By integrating Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior, including intermolecular interactions and transport phenomena, which are difficult to observe experimentally. arxiv.orgaps.org
Intermolecular Interactions and Aggregation Behavior
MD simulations can effectively model the non-covalent interactions that govern how molecules of this compound interact with each other in a condensed phase. These interactions are primarily driven by van der Waals forces, arising from transient fluctuations in electron density, and dipole-dipole interactions due to the polar carbon-chlorine bonds.
Simulations can predict the propensity of small molecules to form aggregates in solution. nih.gov For a molecule like this compound, the long hydrophobic decane chain would likely drive aggregation in aqueous environments to minimize unfavorable contact with water. The chlorinated positions would influence the geometry and stability of these aggregates. By simulating a system containing multiple this compound molecules in a solvent, researchers can observe the spontaneous formation of clusters and analyze their size, shape, and dynamics. nih.gov This provides insight into its behavior in solution and its potential to self-associate.
Transport Phenomena at Interfaces
The behavior of this compound at interfaces, such as a lipid bilayer or a water-oil boundary, can be investigated using MD simulations. scielo.org.mx These simulations are crucial for understanding how the molecule might partition between different phases or permeate biological membranes. nih.gov
At a water-air or water-hydrocarbon interface, this compound would be expected to orient itself to accommodate its amphiphilic nature. The hydrophobic alkyl tail would preferentially reside in the non-polar phase (air or hydrocarbon), while the more polar chlorinated head region would interact with the aqueous phase. MD simulations can quantify this behavior by calculating the potential of mean force (PMF), which describes the free energy profile of moving the molecule across the interface. scielo.org.mx This provides a thermodynamic measure of its partitioning and permeation capabilities.
Spectroscopic Property Prediction and Validation
Computational chemistry enables the prediction of various spectroscopic properties, which can aid in the structural elucidation of compounds like this compound and assist in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted using quantum mechanical calculations, often employing methods like Density Functional Theory (DFT). These calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., tetramethylsilane). The predicted spectrum can help assign peaks in an experimental spectrum and confirm the proposed structure.
Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations identify the normal modes of vibration and their corresponding frequencies and intensities. For this compound, characteristic C-H stretching and bending frequencies, as well as C-Cl stretching frequencies, can be predicted. Comparing the computed spectrum with experimental data helps validate the molecular structure and provides insights into its conformational properties.
These predictive methods rely on theoretical models and require validation against experimental results when available. The accuracy of the predictions depends on the level of theory and the basis set used in the calculations. scribd.com
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 2,2,4-Trichlorodecane in laboratory settings?
Methodological Answer:
- Synthesis: Chlorination of n-decane via radical-initiated reactions using UV light or AIBN (azobisisobutyronitrile) as a catalyst, with controlled stoichiometry to favor 2,2,4-trichloro substitution. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize polychlorinated byproducts .
- Characterization: Confirm purity and structure using GC-MS (gas chromatography-mass spectrometry) for volatile intermediates, complemented by H/C NMR for regiochemical confirmation. Elemental analysis (EA) ensures stoichiometric accuracy .
Q. How can this compound be reliably detected and quantified in environmental matrices?
Methodological Answer:
- Extraction: Use solid-phase extraction (SPE) with C18 cartridges for aqueous samples or Soxhlet extraction for soil/sediment.
- Detection: Employ GC-ECD (electron capture detector) or HPLC with UV/Vis detection (λ = 210–230 nm for chloroalkanes). Calibrate with certified standards and validate via spike-recovery experiments .
Q. What experimental approaches are used to assess the environmental persistence and degradation pathways of this compound?
Methodological Answer:
- Persistence Studies: Conduct OECD 301B (Ready Biodegradability Test) under aerobic/anaerobic conditions. Monitor degradation via CO evolution or chloride ion release .
- Degradation Pathways: Use LC-QTOF-MS to identify metabolites in microbial degradation assays. Compare with computational predictions (e.g., EPI Suite) for hydrolysis/photolysis half-lives .
Advanced Research Questions
Q. How can mechanistic toxicity studies be designed to elucidate the biochemical interactions of this compound in aquatic organisms?
Methodological Answer:
- In Vivo Models: Expose Daphnia magna or zebrafish embryos to sublethal concentrations (LC/EC determination). Measure oxidative stress biomarkers (e.g., glutathione peroxidase, lipid peroxidation) .
- In Vitro Assays: Use human hepatocyte (HepG2) cultures to assess metabolic activation via cytochrome P450 isoforms. Pair with transcriptomic analysis (RNA-seq) to identify dysregulated pathways .
Q. What computational strategies are effective in modeling the reactivity and environmental partitioning of this compound?
Methodological Answer:
- Quantum Mechanics: Apply DFT (density functional theory) to calculate bond dissociation energies (BDEs) for C-Cl bonds, predicting susceptibility to hydrolysis .
- Partitioning Coefficients: Estimate log (octanol-water) and (organic carbon) using SPARC or COSMOtherm. Validate with experimental shake-flask methods .
Q. How should researchers address contradictions in toxicity data across studies (e.g., conflicting EC50_{50}50 values)?
Methodological Answer:
- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., EPA’s IRIS, ATSDR reports) and apply weight-of-evidence frameworks. Account for variables like test species, exposure duration, and solvent carriers .
- Sensitivity Analysis: Use probabilistic models (e.g., Monte Carlo simulations) to quantify uncertainty in dose-response relationships .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
